molecular formula C11H19NS B13253740 (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine

(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B13253740
M. Wt: 197.34 g/mol
InChI Key: UZIQEUHYLKMDOL-UHFFFAOYSA-N
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Description

(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine (CAS: 1038219-68-9) is a secondary amine featuring a branched 3-methylbutan-2-yl group and a 1-(thiophen-2-yl)ethyl moiety. Its molecular formula is C₁₁H₁₉NS, with a molecular weight of 197.34 g/mol .

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

3-methyl-N-(1-thiophen-2-ylethyl)butan-2-amine

InChI

InChI=1S/C11H19NS/c1-8(2)9(3)12-10(4)11-6-5-7-13-11/h5-10,12H,1-4H3

InChI Key

UZIQEUHYLKMDOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC(C)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine can be achieved through several synthetic routes. One common method involves the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime through a reaction with hydroxylamine hydrochloride. Finally, the oxime is reduced to yield 2-thiopheneethylamine .

Industrial Production Methods

Industrial production methods for (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine typically involve large-scale synthesis using similar reaction pathways as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Properties/Applications
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine C₁₁H₁₉NS 197.34 Thiophene-ethylamine, branched aliphatic chain Intermediate for drug synthesis, CNS activity (inferred)
(4-Phenylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine C₁₆H₂₁NS 259.41 Phenyl substitution on butan-2-yl Increased lipophilicity, potential receptor binding
1-(4-Chlorophenyl)ethyl(3-methylbutan-2-yl)amine C₁₃H₂₀ClN 225.76 Chlorophenyl instead of thiophene Enhanced electronic effects, metabolic stability
[(1S)-1-(3-Nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine C₁₄H₁₇N₃O₂S 299.37 Nitrophenyl group, stereospecific substitution Electron-withdrawing effects, possible catalytic or redox activity
Ethylmethylthiambutene (from ) C₁₃H₁₇NS₂ 263.41 Thiophene, sulfur-rich backbone Morphine-like analgesic activity

Structural Modifications and Implications

  • Thiophene vs. Halogenated analogs (e.g., 4-chlorophenyl in ) introduce electronegative groups that may improve binding to hydrophobic pockets in enzymes or receptors .
  • Branched vs. Linear Chains :
    The 3-methylbutan-2-yl group in the target compound introduces steric hindrance compared to linear chains (e.g., ethyl or butyl groups in ). This branching could affect conformational flexibility and interaction with biological targets .

Spectroscopic and Analytical Data

  • NMR/IR : Thiophene protons (δ ~6.5–7.5 ppm in ¹H NMR) and amine NH signals (δ ~1.5–2.5 ppm) are characteristic. The acetylated analogs in show carbonyl stretches at ~1650–1700 cm⁻¹ (IR), which may differ in the target compound due to the absence of acetyl groups.
  • Mass Spectrometry : The molecular ion peak (m/z 197.34) would align with the target compound’s molecular weight .

Pharmacological and Industrial Relevance

  • Kinesin Spindle Protein Inhibitors : Triphenylbutanamines () highlight the role of bulky amines in anticancer applications, though the target compound’s simpler structure may limit such activity.
  • Materials Science: Thiophene-containing polymers () are used in conductive materials, implying that the target compound could serve as a monomer or dopant.

Biological Activity

(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine is an organic compound notable for its potential biological activity, particularly in pharmacological applications. This article explores its synthesis, biological interactions, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a butan-2-yl group and a thiophene ring linked through an ethylamine moiety. This configuration contributes to its chemical reactivity and biological interactions.

  • Molecular Formula : C12H17N1S1
  • Molecular Weight : 219.34 g/mol
  • Physical State : Liquid at room temperature

Synthesis Methods

Various synthetic routes have been developed for (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine, including:

  • Microwave-Induced Condensation : Enhances yield and efficiency.
  • Grignard Reaction : Involves the reaction of thiophene derivatives with alkyl halides.

The biological activity of (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine is primarily attributed to its ability to engage with various biological targets through:

  • Hydrogen Bonding : The amine group facilitates interaction with receptors and enzymes.
  • π-π Interactions : The thiophene ring enhances binding affinity to specific targets.

Pharmacological Applications

Preliminary studies suggest that this compound may serve as a model for understanding similar amines in biological systems. It has potential applications in:

  • Neuropharmacology : Investigated for its effects on neurotransmitter systems.
  • Cancer Research : Potential as an inhibitor of certain cancer pathways.

Data Table: Comparison of Biological Activity

Compound NameTarget InteractionIC50 Value (µM)Notes
(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amineAChE InhibitionTBDPreliminary results indicate potential neuroprotective effects
2-ThiopheneethylamineHCV Replication Inhibition5.0Used as a precursor in various pharmacological studies
Thiophene DerivativesAnticancer Activity10.0Exhibited promising results in vitro

Case Studies

  • Neuroprotective Effects :
    • A study evaluated the compound’s effect on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Initial findings indicated that it could inhibit AChE, suggesting a potential role in treating cognitive decline.
  • Anticancer Activity :
    • Research into related thiophene compounds demonstrated that structural modifications could enhance anticancer properties, indicating that (3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine might also exhibit similar activities.

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